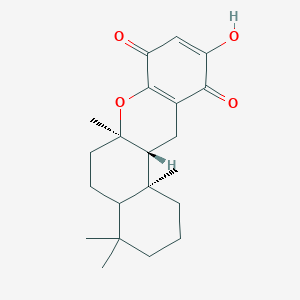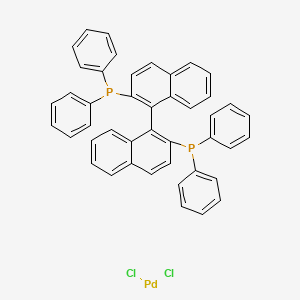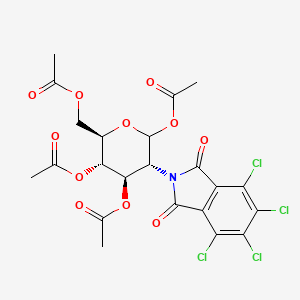
2-(Fluormethyl)piperazin-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Fluoromethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C5H13Cl2FN2 and a molecular weight of 191.08 g/mol . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is commonly used in pharmaceutical research and development due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(Fluoromethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Vorbereitungsmethoden
The synthesis of 2-(Fluoromethyl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the reaction of bis(dichloroethyl)amine with aniline in a high-boiling solvent . Industrial production methods often involve the use of advanced synthetic techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-(Fluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of 2-(Fluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom can form strong bonds with various biological molecules, affecting their function. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
2-(Fluoromethyl)piperazine dihydrochloride is unique due to its fluorine atom, which imparts distinct chemical properties. Similar compounds include:
Piperazine: A basic nitrogen heterocycle used in various pharmaceuticals.
2-Fluoromethylbenzothiazole: Another fluorinated compound with different applications.
2-Fluoromethyl-acrylic acid ethyl ester: Used in organic synthesis.
These compounds share some similarities but differ in their specific applications and chemical properties.
Eigenschaften
CAS-Nummer |
116163-30-5 |
|---|---|
Molekularformel |
C5H12ClFN2 |
Molekulargewicht |
154.61 g/mol |
IUPAC-Name |
2-(fluoromethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C5H11FN2.ClH/c6-3-5-4-7-1-2-8-5;/h5,7-8H,1-4H2;1H |
InChI-Schlüssel |
LYQRQOUJEWZZIY-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)CF.Cl.Cl |
Kanonische SMILES |
C1CNC(CN1)CF.Cl |
Synonyme |
2-(FLUOROMETHYL)PIPERAZINE DIHYDROCHLORIDE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)





![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)
![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)



